molecular formula C9H9ClO3 B6166383 methyl 2-chloro-5-(hydroxymethyl)benzoate CAS No. 1427329-39-2

methyl 2-chloro-5-(hydroxymethyl)benzoate

Cat. No.: B6166383
CAS No.: 1427329-39-2
M. Wt: 200.6
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Description

Methyl 2-chloro-5-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the fifth position has a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 5-(hydroxymethyl)benzoate. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 2-chloro-5-carboxybenzoate.

    Reduction: Methyl 2-chloro-5-(hydroxymethyl)benzyl alcohol.

    Substitution: Methyl 2-amino-5-(hydroxymethyl)benzoate or methyl 2-thio-5-(hydroxymethyl)benzoate.

Scientific Research Applications

Methyl 2-chloro-5-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-(hydroxymethyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. For example, the hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom may participate in halogen bonding or act as a leaving group in substitution reactions.

Comparison with Similar Compounds

Methyl 2-chloro-5-(hydroxymethyl)benzoate can be compared with other similar compounds, such as:

    Methyl 2-bromo-5-(hydroxymethyl)benzoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Methyl 2-chloro-5-carboxybenzoate: Lacks the hydroxymethyl group, which may influence its solubility and chemical behavior.

    Methyl 2-amino-5-(hydroxymethyl)benzoate: Contains an amino group instead of chlorine, leading to different chemical and biological properties.

Properties

CAS No.

1427329-39-2

Molecular Formula

C9H9ClO3

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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